molecular formula C17H17N5O4 B12180563 3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12180563
M. Wt: 355.3 g/mol
InChI Key: LPRGVABCTYZYOE-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with methoxy groups and a tetrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of methoxy groups and the tetrazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrazole groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to changes in cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-methylbenzamide: Similar structure but lacks the tetrazole ring.

    3,4-dimethoxy-N-aniline: Contains an aniline group instead of the tetrazole ring.

    4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-one: Features a quinoline core with methoxy groups.

Uniqueness

The presence of the tetrazole ring in 3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide distinguishes it from other benzamide derivatives. This unique structural feature can enhance its chemical stability, biological activity, and potential therapeutic applications.

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C17H17N5O4/c1-24-14-7-5-12(9-13(14)22-10-18-20-21-22)19-17(23)11-4-6-15(25-2)16(8-11)26-3/h4-10H,1-3H3,(H,19,23)

InChI Key

LPRGVABCTYZYOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3C=NN=N3

Origin of Product

United States

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